molecular formula C19H19F2N5O3S2 B11303032 N-(2,4-difluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2,4-difluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11303032
M. Wt: 467.5 g/mol
InChI Key: OMULKKCUICZOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a difluorophenyl group.

Preparation Methods

The synthesis of N-(2,4-difluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves multiple steps, including the formation of the triazole ring and the introduction of the sulfanyl and difluorophenyl groups. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2,4-difluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H19F2N5O3S2

Molecular Weight

467.5 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H19F2N5O3S2/c1-25-17(11-26(31(2,28)29)14-6-4-3-5-7-14)23-24-19(25)30-12-18(27)22-16-9-8-13(20)10-15(16)21/h3-10H,11-12H2,1-2H3,(H,22,27)

InChI Key

OMULKKCUICZOIB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.